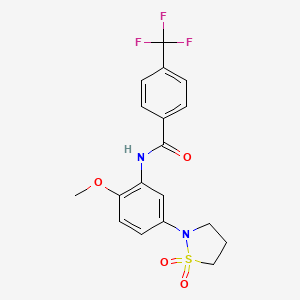
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dioxidoisothiazolidin moiety, a methoxyphenyl group, and a trifluoromethyl benzamide, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3N3O3S |
| Molecular Weight | 383.39 g/mol |
| CAS Number | 951485-12-4 |
| Density | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may inhibit certain enzymes involved in key metabolic pathways, which could lead to therapeutic effects in various diseases.
Potential Targets
- Enzymatic Inhibition : The compound may exhibit enzyme inhibition capabilities, particularly against targets involved in cancer metabolism and inflammatory pathways.
- Receptor Modulation : Potential interactions with specific receptors could influence signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Mechanistic Insights : The inhibition of specific kinases involved in cell proliferation has been observed, suggesting a potential role as an anticancer agent.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit kinase activity in cancer cells.
- Results indicated a dose-dependent inhibition of cell growth in treated cultures compared to controls.
-
In Vivo Efficacy :
- Animal models treated with the compound demonstrated reduced tumor sizes compared to untreated groups.
- Histological analysis revealed increased apoptosis markers in tumor tissues.
Other Biological Activities
Beyond anticancer effects, preliminary data suggest potential applications in treating infectious diseases due to the compound's ability to disrupt microbial metabolism.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-27-16-8-7-14(23-9-2-10-28(23,25)26)11-15(16)22-17(24)12-3-5-13(6-4-12)18(19,20)21/h3-8,11H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWMMQZEGGDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













